Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride
Description
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride is a piperidine-derived compound featuring a methyl-substituted piperidine ring, an acetate ester group, and a hydrochloride counterion. Piperidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatility as intermediates and bioactive motifs. The methyl group at position 5 of the piperidine ring likely enhances lipophilicity, while the acetate ester contributes to hydrolytic stability and solubility modulation. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
methyl 2-(5-methylpiperidin-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-3-8(6-10-5-7)4-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRKGPHRRPXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride typically involves the esterification of 2-(5-methylpiperidin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.
Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures . This ensures that the compound meets the required specifications for research applications.
Chemical Reactions Analysis
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride has diverse applications in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound’s piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride with three analogs from the evidence, focusing on structural features, physicochemical properties, synthesis, and safety.
Structural and Physicochemical Comparison
Key Observations:
- Ring Systems: The target compound and analogs from and feature a 6-membered piperidine ring, whereas contains a 4-membered oxetane. Smaller rings like oxetane increase molecular strain but may enhance metabolic stability .
- Substituents: The phenyl group in and phenoxy group in introduce aromaticity, likely reducing solubility compared to the target’s aliphatic methyl group.
- Functional Groups: All compounds include a tertiary amine (as HCl salts) except , which has a primary amine. The ester group in the target and contrasts with the ether in , affecting hydrolysis rates and reactivity.
Research Implications and Gaps
While structural analogs provide insights into the target compound’s behavior, direct experimental data on its crystallography, toxicity, and biological activity are lacking. Computational modeling (e.g., using SHELX-derived structural data ) could further elucidate its conformation and intermolecular interactions. Comparative studies on hydrolysis kinetics and solubility under physiological conditions are recommended to validate its drug-likeness.
Biological Activity
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is significant in modulating its biological interactions. The compound can be synthesized through the reaction of 5-methylpiperidine with methyl chloroacetate, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate neurotransmitter release and influence signal transduction pathways. The piperidine moiety enhances its binding affinity to specific targets, making it a valuable candidate for further investigation in therapeutic contexts.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in treating diseases characterized by enzyme overactivity.
- Receptor Binding : It interacts with various receptors, potentially influencing physiological responses related to neurotransmission and other signaling pathways .
Case Studies and Research Findings
- Binding Affinity Studies : A study investigated the binding affinity of compounds similar to this compound. It was found that modifications in the piperidine structure significantly affected binding properties, indicating that structural optimizations could enhance therapeutic efficacy .
- Antiproliferative Activity : In vitro assays demonstrated that derivatives of this compound exhibited antiproliferative effects on cancer cell lines. The results indicated a potential role in oncology, particularly in targeting specific cancer types .
- Pharmacokinetics : Research highlighted the pharmacokinetic properties of this compound, noting its solubility and metabolic stability as critical factors influencing its bioavailability and therapeutic potential .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | BCL6 TR-FRET IC50 (nM) | GI50 (nM) |
|---|---|---|
| CCT373566 | 2.2 | 2.1 |
| CCT373567 | 2.9 | 83 |
This table summarizes the inhibitory concentrations for selected compounds related to BCL6 degradation, showcasing the potential of this compound derivatives in cancer therapy.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with enzymes to modulate activity |
| Receptor Binding | Binds to neurotransmitter receptors |
| Signal Transduction | Influences cellular signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
